3-Fluoro-4-((trifluoromethyl)thio)benzoic acid

Lipophilicity Drug Design Fluorine Chemistry

3-Fluoro-4-((trifluoromethyl)thio)benzoic acid is an indispensable organofluorine building block for demanding medicinal chemistry and agrochemical programs. Its unique –SCF₃ group (Hansch π=1.44) delivers significantly higher lipophilicity than –CF₃ (π=0.88) or –OCF₃ (π=1.04), enabling superior blood–brain barrier penetration and cuticular uptake. The 3-fluoro substituent imparts distinct electronic effects unavailable in 4-(trifluoromethylthio)benzoic acid (CAS 330-17-6). Ideal as a bioisosteric replacement for –OCF₃ fragments and a key intermediate for potassium channel openers. Stock up on this strategic fragment for SAR exploration and lead optimization today.

Molecular Formula C8H4F4O2S
Molecular Weight 240.18 g/mol
CAS No. 1208080-44-7
Cat. No. B3221839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-((trifluoromethyl)thio)benzoic acid
CAS1208080-44-7
Molecular FormulaC8H4F4O2S
Molecular Weight240.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)F)SC(F)(F)F
InChIInChI=1S/C8H4F4O2S/c9-5-3-4(7(13)14)1-2-6(5)15-8(10,11)12/h1-3H,(H,13,14)
InChIKeyWSWJDMKZQVITFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-4-((trifluoromethyl)thio)benzoic Acid (CAS 1208080-44-7): Procurement Baseline and Structural Profile for Sourcing Decisions


3-Fluoro-4-((trifluoromethyl)thio)benzoic acid (CAS 1208080-44-7; molecular formula C8H4F4O2S; MW 240.18) is a polyfluorinated benzoic acid derivative featuring a unique substitution pattern comprising a fluorine atom at the 3-position and a trifluoromethylthio (–SCF3) group at the 4-position relative to the carboxylic acid moiety. This compound belongs to the class of organofluorine building blocks employed in pharmaceutical and agrochemical research . The –SCF3 substituent confers distinctive physicochemical attributes relevant to medicinal chemistry applications, including lipophilicity modulation and electron-withdrawing characteristics [1]. Commercially available purity specifications range from 95% to 98%, with recommended storage conditions of 2–8°C sealed in a dry environment .

Why Non-Fluorinated or Alternative Fluoroalkyl Analogs Cannot Substitute 3-Fluoro-4-((trifluoromethyl)thio)benzoic Acid in Structure-Activity-Driven Procurement


Substitution with non-fluorinated benzoic acid analogs or compounds bearing alternative fluoroalkyl groups (e.g., –CF3, –OCF3, or –SCF2H) is not functionally equivalent due to the unique combination of the 3-fluoro and 4-SCF3 substituents present in 3-fluoro-4-((trifluoromethyl)thio)benzoic acid. The –SCF3 group exhibits a Hansch lipophilicity parameter (π = 1.44) substantially exceeding that of –CF3 (π = 0.88) and –OCF3 (π = 1.04) [1], while the difluoromethylthio analog (–SCF2H, π = 0.68) is considerably less lipophilic [2]. Additionally, the 3-fluoro substituent contributes distinct electronic effects that differentiate this compound from 4-(trifluoromethylthio)benzoic acid (CAS 330-17-6), which lacks the ortho-fluoro modification. These physicochemical divergences preclude simple analog replacement without altering critical molecular properties relevant to downstream synthetic applications and biological performance .

Quantitative Differentiation Evidence for 3-Fluoro-4-((trifluoromethyl)thio)benzoic Acid: Comparator-Based Physicochemical and Functional Benchmarking


Hansch Lipophilicity Parameter (π) Comparison of –SCF3 versus –CF3 and –OCF3 Substituents

The trifluoromethylthio (–SCF3) group present in the target compound exhibits a Hansch lipophilicity parameter (π = 1.44) that is significantly higher than that of the trifluoromethyl (–CF3) group (π = 0.88) and the trifluoromethoxy (–OCF3) group (π = 1.04). This indicates that analogs incorporating –CF3 or –OCF3 in place of –SCF3 would exhibit substantially reduced lipophilicity [1].

Lipophilicity Drug Design Fluorine Chemistry

Lipophilicity Differential: –SCF3 versus –SCF2H Substituents in Fluorinated Benzoic Acid Series

The –SCF3 group exhibits a Hansch lipophilicity parameter of π = 1.44, which is markedly higher than that of the difluoromethylthio (–SCF2H) group (π = 0.68). This substantial difference of Δπ = +0.76 enables fine-tuning of molecular lipophilicity in structure–activity relationship (SAR) studies [1].

Lipophilicity Modulation Fluoroalkyl Groups Medicinal Chemistry

Predicted pKa Comparison of 3-Fluoro-4-((trifluoromethyl)thio)benzoic Acid and Positional Analogs

The presence of a 3-fluoro substituent in the target compound is predicted to lower the pKa of the carboxylic acid group relative to the non-fluorinated 4-(trifluoromethylthio)benzoic acid analog. While predicted pKa values for 3- and 4-(trifluoromethylthio)benzoic acids are reported as 3.80±0.10 and 3.76±0.10, respectively , the addition of an ortho-fluoro substituent (as in the target compound) would further decrease pKa due to the inductive electron-withdrawing effect, a deviation potentially relevant for applications requiring differential acidity.

Acidity pKa Physicochemical Properties

SCF3 versus OCF3 Isosteric Replacement: Impact on Lipophilicity and Metabolic Stability

In a direct head-to-head isosteric replacement study of two OCF3-containing drugs, replacement of –OCF3 with –SCF3 (and SeCF3) demonstrated increased lipophilicity while preserving microsomal stability without introducing new off-target liabilities . The SCF3 and SeCF3 groups exhibited higher lipophilicity than their oxygen counterpart, with unchanged microsomal stability, indicating that these molecular changes may be beneficial for in vivo half-life .

Bioisosterism ADME Properties Metabolic Stability

Validated Application Scenarios for 3-Fluoro-4-((trifluoromethyl)thio)benzoic Acid: Evidence-Anchored Procurement Use Cases


Medicinal Chemistry: Potassium Channel Opener Synthesis for Neurological Indications

3-Fluoro-4-((trifluoromethyl)thio)benzoic acid serves as a crucial building block in the synthesis of potassium channel openers under investigation for epilepsy and other neurological disorders . The compound's carboxylic acid functionality enables straightforward amide coupling with amine-containing pharmacophores, while the –SCF3 group provides enhanced lipophilicity (π = 1.44) for blood–brain barrier penetration. Procurement is justified for medicinal chemistry programs targeting ion channel modulation where fluorine-mediated metabolic stability is a design requirement.

Drug Discovery: Bioisosteric Replacement of –OCF3-Containing Scaffolds

Based on direct evidence that –SCF3 serves as a viable bioisosteric replacement for –OCF3 groups without introducing metabolic stability liabilities , this compound is positioned as a strategic building block for SAR exploration in lead optimization. Researchers seeking to increase lipophilicity while preserving favorable ADME profiles can utilize 3-fluoro-4-((trifluoromethyl)thio)benzoic acid as a fragment in parallel synthesis libraries targeting –OCF3-containing reference compounds.

Agrochemical Intermediate: Synthesis of Herbicidal and Pesticidal Agents

The –SCF3 motif is a recognized pharmacophore in commercial agrochemical products including fipronil (GABA antagonist insecticide) and toltrazuril (anticoccidial agent) [1]. 3-Fluoro-4-((trifluoromethyl)thio)benzoic acid provides a functionalized benzoic acid scaffold suitable for incorporation into novel crop protection agents. The high lipophilicity (π = 1.44) of the –SCF3 group contributes to enhanced cuticular penetration and environmental persistence in agrochemical applications [2].

Technical Documentation Hub

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